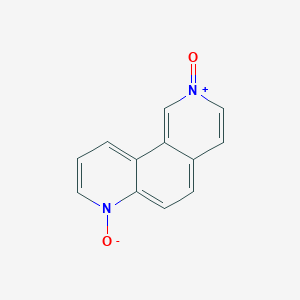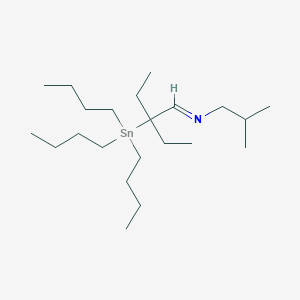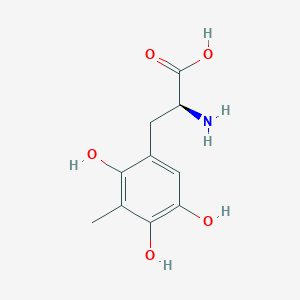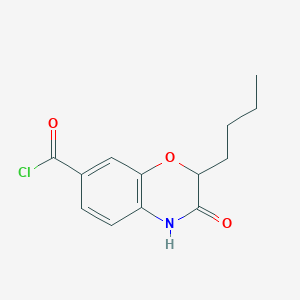
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic anions. This particular compound is characterized by its imidazolium core, which is substituted with ethyl, methyl, and methylsulfanyl groups, and paired with an iodide anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with ethyl iodide, followed by the introduction of a methylsulfanyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.
Substitution: The iodide anion can be substituted with other anions through metathesis reactions using silver salts or other halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Silver nitrate, sodium chloride.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Corresponding imidazolium salts with different anions.
Scientific Research Applications
1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential as a stabilizing agent for enzymes and proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its ionic nature. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In biological systems, it may interact with cellular membranes and proteins, altering their structure and function. The exact molecular targets and pathways can vary based on the specific application and context.
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: Compared to these similar compounds, 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the methylsulfanyl group, which can impart different chemical reactivity and physical properties. For instance, the methylsulfanyl group can undergo oxidation, providing additional functionalization options. Additionally, the iodide anion can be easily substituted, allowing for the synthesis of a variety of imidazolium salts with tailored properties.
Properties
CAS No. |
61640-37-7 |
|---|---|
Molecular Formula |
C7H15IN2S |
Molecular Weight |
286.18 g/mol |
IUPAC Name |
1-ethyl-3-methyl-2-methylsulfanyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H14N2S.HI/c1-4-9-6-5-8(2)7(9)10-3;/h5-7H,4H2,1-3H3;1H |
InChI Key |
MEBLPOJORGMXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1C=CN(C1SC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
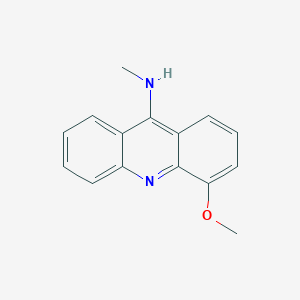
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

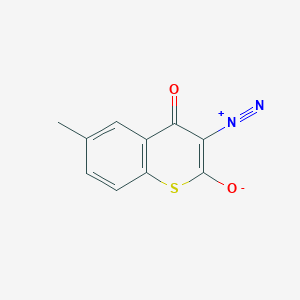
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
